![molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5](/img/structure/B3260711.png)
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
Overview
Description
“1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is a chemical compound with the IUPAC name (2-bromoethyl) (3-fluorophenyl)sulfane . It has a molecular weight of 235.12 .
Molecular Structure Analysis
The InChI code for “1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.12 .Scientific Research Applications
New Reagent Development
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's potential in synthesizing new chemical reagents has been explored. Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which contains three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent shows promise as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enhancing the SuFEx tool cabinet. It has been used for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).
Synthetic Chemistry
In synthetic chemistry, 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's derivatives have been utilized. Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination. This study also explored the influence of various factors on the reaction, such as raw material rate, reaction time, and temperature, providing insights into developing reasonable and feasible synthetic conditions (Guo Zhi-an, 2009).
Organometallic Chemistry
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has applications in organometallic chemistry. S. Pike, Mark R. Crimmin, and Adrian B. Chaplin (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. These compounds are increasingly recognized for their versatility due to the fluorine substituents, which reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or readily displaced ligands. This highlights the potential of partially fluorinated benzenes, like 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, in contemporary organic synthesis and catalysis (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKOBHPWPVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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